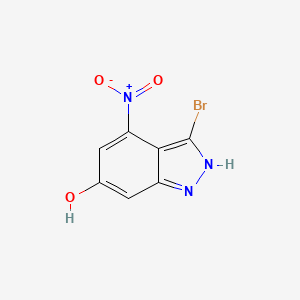

3-Bromo-6-hydroxy-4-nitro1H-indazole

Description

Historical Context and Discovery

The foundation for understanding 3-Bromo-6-hydroxy-4-nitro-1H-indazole stems from the pioneering work of Emil Fischer in 1883, who first synthesized indazole by heating ortho-hydrazine cinnamic acid. This groundbreaking discovery established the synthetic methodology that would later enable the development of numerous indazole derivatives, including complex multiply substituted variants such as 3-Bromo-6-hydroxy-4-nitro-1H-indazole. Fischer's original work demonstrated that indazole could be obtained through thermal cyclization reactions, a principle that remains fundamental to modern indazole synthesis.

The specific compound 3-Bromo-6-hydroxy-4-nitro-1H-indazole, bearing the Chemical Abstracts Service registry number 1082041-19-7, was first documented in chemical databases in 2019. This relatively recent cataloging reflects the ongoing expansion of the indazole chemical space through systematic exploration of multiply substituted derivatives. The compound represents a sophisticated example of contemporary heterocyclic chemistry, where multiple functional groups are strategically positioned to create molecules with unique electronic and steric properties.

The development of this particular derivative reflects the broader historical progression in indazole chemistry, moving from simple parent structures to complex, functionally diverse molecules designed for specific applications. The presence of bromine at position 3, hydroxy functionality at position 6, and nitro substitution at position 4 creates a molecule that exemplifies modern approaches to heterocyclic design, where multiple reactive sites enable diverse chemical transformations and potential biological interactions.

Significance in Heterocyclic Chemistry

3-Bromo-6-hydroxy-4-nitro-1H-indazole occupies a distinctive position within heterocyclic chemistry due to its unique substitution pattern and the resulting electronic properties. The compound demonstrates the sophisticated interplay between different functional groups within the indazole framework, where each substituent contributes to the overall molecular behavior through distinct electronic effects. The nitro group at position 4 serves as a powerful electron-withdrawing substituent, significantly affecting the electron density distribution throughout the aromatic system.

The hydroxy group at position 6 introduces hydrogen bonding capabilities and provides a site for further chemical modification through standard organic transformations. This functionality is particularly significant because it can participate in intramolecular hydrogen bonding interactions, potentially influencing the compound's conformational preferences and reactivity patterns. The strategic placement of this group allows for the exploration of structure-activity relationships in various chemical and biological contexts.

The bromine substituent at position 3 serves multiple roles in the compound's chemistry. As a halogen, it provides a leaving group that can facilitate nucleophilic substitution reactions, enabling the synthesis of diverse derivatives through cross-coupling reactions or other substitution processes. Additionally, the bromine atom contributes to the compound's electronic properties through its electron-withdrawing inductive effect, which complements the nitro group's influence on the aromatic system.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C₇H₄BrN₃O₃ | Experimental |

| Molecular Weight | 258.03 g/mol | PubChem 2.1 |

| IUPAC Name | 3-bromo-4-nitro-2H-indazol-6-ol | Lexichem TK 2.7.0 |

| InChI Key | SNFJFZLVOBRRJW-UHFFFAOYSA-N | InChI 1.0.6 |

| SMILES | C1=C(C=C(C2=C(NN=C21)Br)N+[O-])O | OEChem 2.3.0 |

Overview of Indazole Derivatives

Indazole derivatives constitute a vital class of nitrogen-containing heterocyclic compounds that have demonstrated remarkable versatility in both synthetic chemistry and biological applications. The fundamental indazole structure, consisting of a benzene ring fused to a pyrazole moiety, provides a robust scaffold that can accommodate diverse substitution patterns while maintaining structural integrity and chemical stability.

The tautomeric behavior of indazole derivatives significantly influences their chemical properties and biological activities. The equilibrium between 1H-indazole and 2H-indazole tautomers affects not only the compound's reactivity but also its interaction with biological targets. Computational studies have demonstrated that the 1H-tautomer generally represents the thermodynamically favored form, with important implications for understanding the behavior of substituted derivatives like 3-Bromo-6-hydroxy-4-nitro-1H-indazole.

The pharmacological significance of indazole derivatives has been extensively documented, with numerous compounds demonstrating activities against various therapeutic targets. These include anticancer agents that interact with kinase enzymes, anti-inflammatory compounds that modulate cyclooxygenase activity, and antimicrobial agents that target bacterial and fungal pathogens. The structural diversity achievable within the indazole framework allows for the fine-tuning of molecular properties to optimize interactions with specific biological targets.

Recent synthetic developments have expanded the accessible chemical space for indazole derivatives through improved synthetic methodologies. These advances include metal-catalyzed cross-coupling reactions, cyclization strategies, and functional group transformations that enable the efficient preparation of complex multiply substituted derivatives. The availability of these synthetic tools has facilitated the exploration of structure-activity relationships and the development of compounds with enhanced selectivity and potency.

| Indazole Derivative Class | Representative Compounds | Primary Applications |

|---|---|---|

| Kinase Inhibitors | Axitinib, Entrectinib | Cancer Therapy |

| Anti-inflammatory Agents | Benzydamine | Pain Management |

| Antimicrobial Compounds | Various substituted derivatives | Infectious Disease Treatment |

| Receptor Modulators | Granisetron analogs | Neurological Applications |

Objectives and Scope of Research

The investigation of 3-Bromo-6-hydroxy-4-nitro-1H-indazole addresses several fundamental questions in heterocyclic chemistry and provides opportunities for advancing both synthetic methodology and applications development. The primary objective involves understanding how the unique combination of substituents influences the compound's chemical reactivity, with particular attention to the electronic interactions between the electron-withdrawing nitro and bromine groups and the electron-donating hydroxy functionality.

The synthetic accessibility of this compound represents another crucial research objective, as efficient synthetic routes enable the preparation of analogs and derivatives for structure-activity relationship studies. The development of improved synthetic methodologies could facilitate the exploration of related compounds with modified substitution patterns, potentially leading to enhanced properties or novel applications. Current synthetic approaches must balance the need for regioselective introduction of multiple functional groups while maintaining acceptable yields and purity.

The characterization of physicochemical properties constitutes an essential component of the research scope, encompassing solubility behavior, stability under various conditions, and spectroscopic properties that reflect the compound's electronic structure. Understanding these fundamental properties provides the foundation for predicting the compound's behavior in different chemical environments and guides the design of applications-oriented studies.

The exploration of chemical transformations represents a significant research opportunity, particularly focusing on reactions that leverage the multiple reactive sites present in the molecule. The bromine substituent enables cross-coupling chemistry, the nitro group can undergo reduction to generate amino derivatives, and the hydroxy functionality provides opportunities for ether formation and other modifications. The systematic investigation of these transformations could reveal new synthetic pathways to valuable indazole derivatives.

Future research directions should encompass the investigation of biological activities, building upon the established precedent for bioactive indazole derivatives. The unique substitution pattern of 3-Bromo-6-hydroxy-4-nitro-1H-indazole may confer distinct biological properties that warrant investigation through appropriate screening protocols. Additionally, computational studies could provide insights into the compound's electronic structure and predict its interactions with potential biological targets.

Properties

IUPAC Name |

3-bromo-4-nitro-2H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O3/c8-7-6-4(9-10-7)1-3(12)2-5(6)11(13)14/h1-2,12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFJFZLVOBRRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303282 | |

| Record name | 3-Bromo-4-nitro-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-19-7 | |

| Record name | 3-Bromo-4-nitro-1H-indazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-nitro-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- 4-Nitro-1H-indazole is used as the precursor. This compound already contains the nitro substituent at position 4, which directs subsequent bromination.

Bromination Procedure

- Reagents: Bromine, sodium acetate, acetic acid, chloroform.

- Conditions:

- Sodium acetate (26.4 g, 0.306 mol) and 4-nitro-1H-indazole (50 g, 0.306 mol) are suspended in a mixture of acetic acid (300 mL) and chloroform (300 mL).

- Bromine (51.4 g, 0.322 mol) dissolved in acetic acid (60 mL) is added dropwise over 3.5 hours.

- Temperature is maintained below 25 °C to ensure controlled reaction kinetics and regioselectivity.

- After addition, the reaction mixture is stirred for 2 hours at the same temperature.

- The mixture is then concentrated under reduced pressure.

- Water (500 mL) is added to precipitate the product, which is filtered, washed, and dried under vacuum.

Yield and Purification

- The process yields 3-bromo-4-nitro-1H-indazole with a high yield of approximately 92%.

- The product is isolated as a solid after filtration and washing, ensuring removal of residual reagents and by-products.

Hydroxylation at Position 6

- While the above synthesis focuses on the bromination of 4-nitro-1H-indazole, the introduction of the hydroxy group at position 6 can be achieved by starting from 6-hydroxy-4-nitro-1H-indazole or by selective hydroxylation post-bromination using established aromatic substitution reactions under controlled conditions.

- Specific protocols for hydroxylation may involve electrophilic substitution or nucleophilic aromatic substitution, but detailed experimental conditions are less documented in open literature and typically require optimization based on substrate reactivity.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 4-Nitro-1H-indazole + Br2, sodium acetate, AcOH/CHCl3, <25 °C, 5.5 h | Selective bromination at position 3 | 92 |

| 2 | Hydroxylation (if starting from 3-bromo-4-nitro-indazole) | Introduction of hydroxy group at position 6 | Variable, requires optimization |

Research Findings and Notes

- The use of sodium acetate in acetic acid/chloroform medium acts as a buffering agent to moderate acidity and facilitate regioselective bromination.

- Maintaining temperature below 25 °C is critical to prevent over-bromination or side reactions.

- The bromination step is well-documented in patents (e.g., WO2012/82689), indicating industrial relevance and reproducibility.

- Hydroxylation at position 6 is less straightforward and may depend on the availability of starting materials or multi-step synthetic routes involving protection/deprotection strategies.

Comparative Data Table of Key Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | 4-Nitro-1H-indazole | Commercially available or synthesized |

| Brominating Agent | Bromine (Br2) | Controlled addition to avoid polybromination |

| Solvent System | Acetic acid and chloroform (1:1 v/v) | Ensures solubility and reaction control |

| Temperature | Below 25 °C | Prevents side reactions |

| Reaction Time | ~5.5 hours (3.5 h addition + 2 h stirring) | Sufficient for complete bromination |

| Work-up | Concentration, water precipitation, filtration | Efficient isolation of product |

| Yield | 92% | High yield, suitable for scale-up |

| Hydroxylation Method | Not explicitly detailed | Requires further optimization |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-hydroxy-4-nitro1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.

Oxidation Reactions: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

Substitution Reactions: Formation of substituted indazole derivatives.

Reduction Reactions: Formation of 3-bromo-6-hydroxy-4-aminoindazole.

Oxidation Reactions: Formation of 3-bromo-6-oxo-4-nitroindazole.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-hydroxy-4-nitro-1H-indazole has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, such as breast cancer (MCF-7) and prostate cancer (PC3) cells. For instance, in vitro assays indicated growth inhibitory concentrations (GI50) around 5.6 μM against PC3 cells . The compound's mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell survival.

Biological Studies

The compound serves as a probe to study biological pathways and enzyme activities. Its unique structure allows it to interact with various molecular targets, potentially leading to the generation of reactive oxygen species (ROS), which can induce cellular effects . This property makes it valuable for understanding disease mechanisms and developing new therapeutic strategies.

Chemical Synthesis

In synthetic chemistry, 3-Bromo-6-hydroxy-4-nitro-1H-indazole acts as a building block for more complex molecules. Its functional groups enable various synthetic transformations that can lead to new derivatives with enhanced biological activities . For example, modifications at different positions on the indazole ring have yielded compounds with improved potency against specific targets.

Case Studies

Case Study 1: Anticancer Activity

A study by Wang et al. synthesized a series of indazole derivatives and evaluated their anti-proliferative effects on human cancer cell lines. Among these derivatives, one compound exhibited IC50 values comparable to existing treatments like Imatinib . This highlights the potential of indazole derivatives in developing novel anticancer agents.

Case Study 2: Enzyme Inhibition

Research focused on human neutrophil elastase (HNE) inhibitors demonstrated that modifications in indazole derivatives could lead to significant improvements in inhibitory activity. The introduction of nitro groups enhanced the activity against HNE, indicating that similar modifications in 3-Bromo-6-hydroxy-4-nitro-1H-indazole could yield potent inhibitors .

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydroxy-4-nitro1H-indazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. For example, the nitro group may participate in redox reactions, while the bromine atom can engage in halogen bonding with biological macromolecules.

Comparison with Similar Compounds

4-Bromo-6-nitro-1H-indazole

- Substituents : Bromine (position 4), nitro (position 6).

- Key Differences : The absence of a hydroxyl group and differing substituent positions reduce polarity compared to the target compound.

- Applications : Widely used as a synthetic intermediate in drug development due to its stability and reactivity in cross-coupling reactions .

- Purity : Available at ≥98% (HPLC), indicating high suitability for research .

6-Bromo-4-nitro-1H-indazole

3-Bromo-4-chloro-6-methoxy-1H-indazole

- Substituents : Bromine (position 3), chlorine (position 4), methoxy (position 6).

- Key Differences : Methoxy (electron-donating) vs. hydroxyl (electron-withdrawing) at position 6 significantly alters electronic properties. The chloro group at position 4 increases molecular weight (261.50 g/mol) and lipophilicity (XLogP3 = 3.2) compared to the nitro-substituted target compound .

- Applications : Likely used in medicinal chemistry for its balanced lipophilicity and halogen-mediated bioactivity.

4-Amino-6-bromo-1H-indazole

- Substituents: Amino (position 4), bromine (position 6).

- Key Differences: The amino group (basic, hydrogen-bond donor) contrasts with the nitro group (electron-withdrawing) in the target compound, altering reactivity in electrophilic substitutions.

- Applications: Potential use in synthesizing fluorescent probes or kinase inhibitors due to its amine functionality .

Physicochemical and Structural Comparison

*XLogP3 values estimated for compounds without direct data. †Estimated based on hydroxyl/amino group contributions. ‡Estimated based on nitro and bromine substituents.

Reactivity and Functional Implications

- Hydroxyl Group: The target compound’s hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to methoxy or nitro analogs, making it advantageous for aqueous-phase reactions .

- Nitro Group: Facilitates electrophilic aromatic substitution but may reduce stability under reducing conditions compared to amino or chloro substituents.

- Bromine : Enables Suzuki-Miyaura cross-coupling reactions, a trait shared with 4-bromo-6-nitro-1H-indazole .

Biological Activity

3-Bromo-6-hydroxy-4-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-Bromo-6-hydroxy-4-nitro-1H-indazole is characterized by the presence of three functional groups: a bromine atom, a hydroxyl group, and a nitro group, which contribute to its reactivity and biological interactions. The indazole core structure enhances its versatility in chemical reactions and biological applications.

The biological activity of 3-Bromo-6-hydroxy-4-nitro-1H-indazole is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction reactions to form reactive intermediates, while the bromine atom may participate in halogen bonding with biological macromolecules. This compound has been studied for its potential antimicrobial and anticancer properties, suggesting that it may inhibit specific enzymes or receptors involved in disease processes .

Antimicrobial Activity

Research indicates that 3-Bromo-6-hydroxy-4-nitro-1H-indazole exhibits significant antimicrobial activity. A study highlighted its effectiveness against Trichomonas vaginalis, where derivatives showed notable trichomonacidal activity at concentrations as low as 10 μg/mL .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties. For instance, derivatives of nitroindazoles were evaluated for their cytotoxic effects against various cancer cell lines, including TK-10 and HT-29. Some compounds exhibited moderate cytotoxicity at higher concentrations, indicating potential as lead compounds for further drug development .

Data Table: Biological Activity Summary

| Biological Activity | Observed Effects | Concentration Tested |

|---|---|---|

| Antimicrobial (Trichomonas) | Trichomonacidal activity | 10 μg/mL |

| Cytotoxicity (Cancer Cells) | Moderate cytotoxicity | 100 μg/mL |

| Enzyme Inhibition | Potential inhibition of specific enzymes | Varies by target |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nitroindazole derivatives revealed that certain modifications to the indazole structure enhanced trichomonacidal activity. Compounds were synthesized and tested against Trichomonas vaginalis, with several exhibiting effective inhibition at low concentrations .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of 3-Bromo-6-hydroxy-4-nitro-1H-indazole derivatives. The study assessed their effects on various human cancer cell lines, noting that some derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-bromo-6-hydroxy-4-nitro-1H-indazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indazole scaffold. Bromination at the 3-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Nitration at the 4-position requires careful selection of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Protecting the 6-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) groups before nitration may improve regioselectivity. Post-synthetic deprotection and purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) are critical for isolating high-purity products. Reaction optimization should focus on temperature control, stoichiometry, and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 3-bromo-6-hydroxy-4-nitro-1H-indazole?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can identify substituent positions through coupling patterns and chemical shifts. The hydroxyl proton (6-position) may appear as a broad singlet in DMSO-d₆.

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for nitro and bromine atoms, which have strong scattering factors .

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) validates the molecular formula.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological effects of the nitro and hydroxy substituents in this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modifications at the 4-nitro (e.g., 4-amino, 4-cyano) and 6-hydroxy (e.g., 6-methoxy, 6-fluoro) positions.

- Biological Assays : Test analogs against target enzymes (e.g., kinases, oxidoreductases) or cellular models (e.g., cancer cell lines) to assess potency and selectivity.

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions, correlating nitro/hydroxy groups with target affinity. Evidence from similar indazole derivatives suggests nitro groups enhance electrophilic interactions, while hydroxy groups may participate in hydrogen bonding .

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

- Methodological Answer :

- Controlled Replicates : Repeat experiments under identical conditions (solvent, temperature, pH) to rule out procedural errors.

- Degradation Analysis : Use HPLC or LC-MS to identify decomposition products under stress conditions (e.g., light, heat). For example, nitro groups may undergo reduction under acidic/basic conditions.

- Solvent Screening : Test solubility in DMSO, DMF, or aqueous buffers with surfactants (e.g., Tween-80). Stability studies should monitor time-dependent changes via UV-Vis spectroscopy .

Q. What strategies are effective for resolving crystallographic disorder in 3-bromo-6-hydroxy-4-nitro-1H-indazole during X-ray analysis?

- Methodological Answer :

- Data Collection : Use low-temperature (e.g., 100 K) data collection to minimize thermal motion. High-resolution datasets (≤ 1.0 Å) improve electron density maps.

- Refinement Tools : Employ SHELXL’s PART and SUMP instructions to model disordered bromine or nitro groups. Constraints (e.g., SIMU, DELU) can stabilize overlapping atoms.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence .

Data-Driven Challenges

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

- Benchmark Calculations : Compare DFT methods (e.g., B3LYP vs. M06-2X) with experimental kinetic data (e.g., reaction rates). Adjust basis sets (e.g., 6-311+G(d,p)) for halogen atoms.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in the nitro group) or in-situ FTIR to track intermediate formation during reactions.

- Error Analysis : Quantify uncertainties in computational models (e.g., solvent effects, implicit vs. explicit solvation) using tools like Gaussian’s frequency calculations .

Notes for Rigorous Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.